molecular formula C16H16O2 B1614020 2,6-Dimethyl-3'-methoxybenzophenone CAS No. 750633-72-8

2,6-Dimethyl-3'-methoxybenzophenone

Cat. No.: B1614020
CAS No.: 750633-72-8
M. Wt: 240.3 g/mol
InChI Key: OCPSKLOEZIHFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Benzophenones in Contemporary Chemical Research

The benzophenone (B1666685) framework, characterized by a central carbonyl group bonded to two phenyl rings, represents a ubiquitous and versatile scaffold in modern chemical research. nih.gov While the parent molecule is of significant interest, the true diversity of its application emerges from the synthesis of substituted benzophenones, where functional groups are strategically placed on one or both aryl rings. These substitutions profoundly influence the molecule's electronic and steric properties, unlocking a vast array of functionalities. scialert.netresearchgate.net

In materials science and polymer chemistry, benzophenone derivatives are widely employed as highly efficient photoinitiators. nih.govtaylorandfrancis.com Their ability to absorb UV radiation and transition to an excited triplet state allows them to initiate radical polymerization, a fundamental process in the curing of coatings, inks, and adhesives. researchgate.net The substitution pattern on the benzophenone core can be tuned to optimize absorption wavelengths and improve compatibility within different polymer matrices. consensus.app Furthermore, the unique photophysical and electrochemical properties of specifically designed benzophenone derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.com

The significance of substituted benzophenones extends prominently into medicinal chemistry and drug discovery. nih.gov Numerous naturally occurring benzophenones, often featuring complex hydroxylation and prenylation patterns, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov This has inspired synthetic chemists to create novel benzophenone analogues. By modifying the substitution on the aryl rings, researchers can modulate the biological activity of these compounds. nih.gov For example, the introduction of amine or methoxy (B1213986) groups has been explored in the development of new anti-inflammatory and anti-tumor agents. nih.gov The diaryl ketone structure serves as a key building block, allowing for systematic exploration of structure-activity relationships in the pursuit of new therapeutic leads. nih.govresearchgate.net

Research Trajectories Specific to 2,6-Dimethyl-3'-methoxybenzophenone and Analogues

The specific compound, this compound, is a member of the sterically hindered class of benzophenone derivatives. Its structure is notable for two key features: the two methyl groups at the 2- and 6-positions on one phenyl ring, and the methoxy group at the 3'-position on the second ring. These substitutions create a unique electronic and steric environment around the carbonyl core, directing its potential research applications toward specific areas of synthetic and catalytic chemistry.

The primary research trajectory for analogues of this compound focuses on their utility as advanced synthetic intermediates and in catalysis. The significant steric bulk imposed by the ortho-dimethyl groups can influence the stereochemical outcome of reactions at the carbonyl center. Research into the asymmetric hydrogenation of ortho-substituted benzophenones, for instance, has shown that chiral catalysts can effectively reduce the ketone to a chiral alcohol (benzhydrol) with high enantioselectivity. acs.org This makes sterically encumbered benzophenones like the title compound valuable precursors for the synthesis of complex, non-symmetrical diarylmethanols, which are important structural motifs in many pharmaceuticals and functional materials. acs.org

Furthermore, the benzophenone core itself can act as a photosensitizer in catalytic reactions. rsc.org Research has demonstrated that benzophenone and its derivatives can be used in dual catalytic systems, for example, with nickel, to facilitate C-H activation and functionalization under visible light. rsc.org The electronic properties of the molecule, modified by the electron-donating methoxy group in the case of this compound, can be crucial in tuning the energy levels of its excited state. This fine-tuning is essential for efficient energy transfer in photocatalytic cycles. rsc.org The development of three-dimensional and chirally-defined benzophenone analogues based on scaffolds like [2.2]paracyclophane is an emerging area, aiming to create highly specialized photocatalysts with enhanced activity and selectivity, further expanding the potential applications for uniquely substituted benzophenones. thieme-connect.com

PropertyValue
CAS Number 750633-72-8
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.3 g/mol
Boiling Point 334.5 ± 30.0 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPSKLOEZIHFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641479
Record name (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-72-8
Record name (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,6-Dimethyl-3'-methoxybenzophenone, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Elucidation via Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. Due to the lack of available experimental spectra, predicted ¹H NMR data is utilized for the analysis of this compound. The predicted chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings. The methoxy (B1213986) group (-OCH₃) on one ring and the two methyl groups (-CH₃) on the other, along with the central carbonyl group (C=O), create a distinct pattern of signals.

The protons on the 2,6-dimethylphenyl ring are expected to show signals corresponding to the aromatic protons and the methyl protons. The steric hindrance from the two methyl groups ortho to the carbonyl group will influence the conformation of the molecule and the chemical shifts of the nearby protons. The protons on the 3-methoxyphenyl (B12655295) ring will exhibit a splitting pattern characteristic of a meta-substituted benzene (B151609) ring, with the methoxy group causing a slight upfield shift for the ortho and para protons.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (methoxyphenyl)7.20 - 7.40Multiplet4H
Aromatic H (dimethylphenyl)7.00 - 7.15Multiplet3H
Methoxy H (-OCH₃)3.85Singlet3H
Methyl H (-CH₃)2.10Singlet6H

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbons. The chemical shift of the carbonyl carbon is characteristically downfield. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C (C=O)197.5
Aromatic C (C-OCH₃)159.8
Aromatic C (quaternary)135.0 - 140.0
Aromatic C-H114.0 - 130.0
Methoxy C (-OCH₃)55.4
Methyl C (-CH₃)19.5

Note: Predicted data is based on computational models and may vary from experimental values.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

For a molecule with multiple aromatic signals that may overlap in a 1D spectrum, multi-dimensional NMR techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton couplings within the same spin system. For this compound, this would help to trace the connectivity of the protons on each of the aromatic rings, confirming their substitution patterns. For instance, the correlation between adjacent aromatic protons on the 3-methoxyphenyl ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals in the aromatic regions.

Mass Spectrometry for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. For this compound (C₁₆H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 240.3.

The fragmentation pattern in mass spectrometry is a key tool for structural analysis. youtube.com The fragmentation of this compound would likely proceed through cleavage at the carbonyl group, leading to the formation of characteristic fragment ions. Expected fragmentation pathways include:

Formation of the 2,6-dimethylbenzoyl cation: Cleavage of the bond between the carbonyl group and the 3-methoxyphenyl ring would result in a fragment with m/z 133, corresponding to [CH₃)₂C₆H₃CO]⁺.

Formation of the 3-methoxybenzoyl cation: Cleavage of the bond between the carbonyl group and the 2,6-dimethylphenyl ring would yield a fragment with m/z 135, corresponding to [CH₃OC₆H₄CO]⁺.

Loss of a methyl radical: Fragmentation could also involve the loss of a methyl group from the molecular ion, leading to a fragment at m/z 225.

Formation of aryl cations: Further fragmentation could lead to the formation of the 2,6-dimethylphenyl cation (m/z 105) and the 3-methoxyphenyl cation (m/z 107).

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The conversion of neutral benzophenones to their anion-radicals can lead to significant decreases in the carbonyl stretching frequencies. researchgate.net

Expected Characteristic FT-IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C=O (carbonyl)Stretching1650 - 1670
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 2960
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Asymmetric Stretching1200 - 1275
C-O (ether)Symmetric Stretching1000 - 1075

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are highly sensitive to its conformation. For this compound, specific Raman bands would be associated with the stretching and bending vibrations of the aromatic rings, the carbonyl group, and the methyl and methoxy substituents.

In the absence of direct experimental Raman spectra for this specific compound, we can anticipate key vibrational regions based on studies of analogous molecules. The carbonyl (C=O) stretching frequency, typically observed around 1650 cm⁻¹, would be a critical indicator of the electronic environment and the degree of conjugation between the carbonyl group and the aromatic rings. The positions of the ring-breathing modes and other skeletal vibrations would provide insights into the torsional angles between the phenyl rings.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict Raman spectra and aid in the assignment of vibrational modes. nih.govresearchgate.netepa.gov Such calculations for this compound would be invaluable in correlating specific Raman shifts with distinct conformational isomers.

Table 1: Predicted Key Raman Shifts for Conformational Analysis of this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Structural Significance
C=O Stretch~1650Conjugation effects, electronic environment of the carbonyl group.
Phenyl Ring Breathing~1000 and ~1600Torsional angles between the phenyl rings.
C-H Aromatic Stretch~3000-3100General aromatic character.
C-CH₃ Stretch/Bend~1375, ~1450, ~2900Conformation of the dimethyl-substituted ring.
C-O-C Stretch (methoxy)~1030, ~1250Orientation and conformation of the methoxy group.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would precisely determine the dihedral angles between the two aromatic rings and the plane of the carbonyl group.

Studies on other substituted benzophenones have shown that the twist angle between the phenyl rings can vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net The steric bulk of the two ortho-methyl groups in this compound is expected to force the dimethyl-substituted phenyl ring out of planarity with the carbonyl group. The extent of this twist would be a key feature of its molecular architecture. The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)12.0
c (Å)9.8
β (°)105
Dihedral Angle (Ring 1 - Ring 2)60-70°
Dihedral Angle (Dimethyl-ring - Carbonyl)40-50°
Dihedral Angle (Methoxy-ring - Carbonyl)20-30°

Note: The values in this table are hypothetical and are presented for illustrative purposes based on trends observed in similar compounds.

Photochemistry and Excited State Dynamics of 2,6 Dimethyl 3 Methoxybenzophenone

Electronic Absorption and Emission Spectroscopies

Analysis of Ground State Electronic Transitions via UV-Visible Spectroscopy

The UV-visible absorption spectrum of 2,6-dimethyl-3'-methoxybenzophenone is predicted to be characterized by two primary electronic transitions inherent to the benzophenone (B1666685) chromophore: a lower energy, weaker n→π* transition and a higher energy, more intense π→π* transition. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the 3' position is expected to cause a slight red-shift (bathochromic shift) of the π→π* absorption band compared to unsubstituted benzophenone. This is due to the resonance effect of the methoxy group, which increases the energy of the highest occupied molecular orbital (HOMO). Conversely, the two methyl groups (-CH₃) at the 2 and 6 positions will likely induce a significant blue-shift (hypsochromic shift) and a decrease in the intensity of the π→π* band. This is a consequence of the steric hindrance imposed by the ortho-methyl groups, which forces the benzoyl ring to twist out of planarity with the carbonyl group, thereby reducing the extent of π-conjugation. The n→π* transition is generally less sensitive to such steric effects.

Table 1: Predicted UV-Visible Absorption Characteristics of this compound in a Non-Polar Solvent (e.g., Cyclohexane)

TransitionExpected Wavelength Range (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
n→π~340 - 380Low (~100 - 500)
π→π~250 - 270High (>10,000)

Note: These are estimated values based on the known effects of similar substituents on the benzophenone chromophore. Actual experimental values may vary.

Fluorescence and Phosphorescence Investigations of Excited States

Benzophenone itself is known for its very weak fluorescence and strong phosphorescence at low temperatures. This is a direct consequence of highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tₙ).

For this compound, fluorescence is expected to be virtually non-existent at room temperature. The primary pathway for deactivation of the S₁(n,π*) state will be rapid ISC to the triplet state.

Phosphorescence, observable at low temperatures (typically 77 K) in a rigid matrix, is anticipated to originate from the lowest triplet state (T₁). The nature of this T₁ state is crucial. In non-polar solvents, the T₁ state of benzophenones is typically of (n,π) character. However, the presence of the electron-donating methoxy group can lower the energy of the (π,π) triplet state. In polar solvents, the (π,π) triplet state is further stabilized, and an "inversion" of the lowest triplet states can occur, with the T₁(π,π) state becoming lower in energy than the T₁(n,π*) state. This inversion has a profound impact on the phosphorescence lifetime and reactivity of the triplet state. For this compound, a solvent-dependent phosphorescence behavior is therefore predicted.

Table 2: Predicted Luminescence Properties of this compound

PropertyExpected Observation
Fluorescence Quantum Yield (ΦF) at 298 KExtremely low (< 0.001)
Phosphorescence Quantum Yield (ΦP) at 77 KModerate to high
Phosphorescence Lifetime (τP) at 77 KMillisecond range, solvent dependent

Dynamics of Photoexcited States

Characterization of Singlet and Triplet Excited States

The photophysical dynamics of this compound will be dominated by the properties of its lowest excited singlet (S₁) and triplet (T₁) states.

Singlet Excited State (S₁): The S₁ state is expected to be of ¹(n,π*) character. This state is characterized by a very short lifetime, likely in the picosecond or even femtosecond timescale, due to the extremely rapid and efficient intersystem crossing to the triplet manifold.

Triplet Excited State (T₁): The nature of the T₁ state is predicted to be highly dependent on the solvent polarity.

In non-polar solvents , the T₁ state will likely be of ³(n,π*) character, similar to unsubstituted benzophenone. This state is highly reactive in hydrogen abstraction reactions.

In polar solvents , the electron-donating 3'-methoxy group is expected to stabilize the ³(π,π) state. It is plausible that in sufficiently polar environments, the ³(π,π) state will become the lowest triplet state (T₁). A ³(π,π) triplet state is generally less reactive in hydrogen abstraction compared to a ³(n,π) state.

Transient absorption spectroscopy would be the key technique to characterize these excited states, with the T₁ state exhibiting characteristic triplet-triplet absorption bands.

Intersystem Crossing Efficiencies and Mechanisms

Intersystem crossing (ISC) is the cornerstone of benzophenone photochemistry. For this compound, the ISC quantum yield (ΦISC) is expected to be near unity, meaning that almost every molecule that absorbs a photon will form a triplet state.

The mechanism of ISC in benzophenones is governed by El-Sayed's rule, which states that ISC is most efficient between states of different orbital character. In this case, the transition from the S₁(n,π) state to a nearby isoenergetic (π,π) triplet state (T₂) is highly favored. Following this rapid S₁ → T₂ transition, the molecule would then undergo rapid internal conversion to the lowest triplet state, T₁. The steric hindrance from the ortho-methyl groups, by twisting the phenyl ring, could potentially influence the energy gap between the S₁ and T₂ states, thereby modulating the ISC rate, though it is still expected to be extremely fast.

Photoinduced Energy and Electron Transfer Processes

The long-lived and high-energy triplet state of benzophenones makes them excellent photosensitizers for both energy and electron transfer processes.

Energy Transfer: The T₁ state of this compound, with an expected energy of approximately 69-74 kcal/mol, can transfer its energy to other molecules with lower triplet energies, leading to the sensitized excitation of the acceptor molecule. This process is fundamental in many photochemical applications.

Electron Transfer: The triplet state can also act as an oxidant or a reductant. In the presence of a suitable electron donor, the triplet state can be quenched via photoinduced electron transfer, leading to the formation of the benzophenone ketyl radical anion and the donor radical cation. The electron-donating methoxy group might slightly decrease the electron-accepting ability of the triplet state compared to unsubstituted benzophenone.

Photoreactivity and Photochemical Transformations

The absorption of light by this compound is expected to promote the molecule to an excited singlet state (S1). Consistent with the behavior of most benzophenone derivatives, this S1 state is anticipated to undergo rapid and efficient intersystem crossing to a lower-energy triplet state (T1). edinst.com This triplet state is the primary actor in the subsequent photochemical reactions. The nature of this lowest triplet state, whether it is an n,π* or a π,π* state, is crucial in determining its reactivity. For benzophenone itself, the lowest triplet state is typically of n,π* character, which imparts significant radical-like reactivity to the carbonyl oxygen.

The substitution pattern of this compound, with two methyl groups ortho to the carbonyl group and a methoxy group on the meta-position of the other phenyl ring, will undoubtedly influence its photochemical behavior. The ortho-methyl groups introduce significant steric hindrance around the carbonyl group, which can affect the rates and pathways of intermolecular reactions. The meta-methoxy group, being an electron-donating group, can influence the electronic distribution in the excited state.

Mechanism of Free Radical Generation and Trapping

The hallmark of benzophenone photochemistry is its ability to abstract a hydrogen atom from a suitable donor, leading to the formation of a pair of free radicals. Upon excitation, the triplet state of this compound is expected to behave similarly. In the presence of a hydrogen-donating solvent, such as isopropanol (B130326), or other substrates with labile hydrogen atoms, the excited triplet ketone will abstract a hydrogen atom to form a ketyl radical.

The general mechanism for this process is as follows:

Photoexcitation and Intersystem Crossing: (C₆H₅)(3-CH₃OC₆H₄)C=O + hν → ¹[(C₆H₅)(3-CH₃OC₆H₄)C=O]* → ³[(C₆H₅)(3-CH₃OC₆H₄)C=O]*

Hydrogen Abstraction: ³[(C₆H₅)(3-CH₃OC₆H₄)C=O]* + R-H → (C₆H₅)(3-CH₃OC₆H₄)Ċ-OH + R•

Here, R-H represents the hydrogen donor. The resulting ketyl radical is a key intermediate that dictates the subsequent reaction pathways. The radical generated from the hydrogen donor (R•) will also participate in further reactions.

The ortho-methyl groups on the benzophenone moiety are also potential sites for intramolecular hydrogen abstraction, a process known as photoenolization. This would lead to the formation of a transient biradical species, which can then rearrange to form a photoenol. Studies on ortho-alkylated benzophenones, such as 2,4-dimethylbenzophenone (B72148), have shown the formation of multiple transient species, suggesting complex reaction pathways. wikipedia.org

The trapping of these generated free radicals can be achieved using various techniques. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the direct detection and characterization of radical species. Chemical trapping, where a radical scavenger is added to the reaction mixture to form a stable, characterizable product, is another common method.

Photoreduction Pathways and Products (e.g., Pinacol (B44631) Formation)

In the absence of other reactive species, the primary fate of the ketyl radicals generated from the photoreduction of benzophenones is dimerization to form a vicinal diol, known as a pinacol. wikipedia.org This photoreduction to yield a pinacol is a classic photochemical reaction. uvic.ca

The proposed pathway for pinacol formation from this compound is:

Formation of Ketyl Radicals: As described in the previous section, two molecules of the benzophenone ketyl radical are formed through hydrogen abstraction from a donor solvent.

Dimerization: Two ketyl radicals then combine to form the pinacol product. 2 (C₆H₅)(3-CH₃OC₆H₄)Ċ-OH → [(C₆H₅)(3-CH₃OC₆H₄)C(OH)]₂

The steric hindrance imposed by the two ortho-methyl groups in this compound would likely have a significant impact on the rate and efficiency of this dimerization process. The bulky methyl groups could sterically hinder the approach of the two ketyl radicals, potentially leading to a lower yield of the pinacol product compared to unhindered benzophenones.

Reactant Reaction Type Major Product
This compoundPhotoreduction (in a hydrogen-donating solvent)1,2-bis(2,6-dimethylphenyl)-1,2-bis(3-methoxyphenyl)ethane-1,2-diol (Pinacol)

Photodimerization Phenomena

Photodimerization, the light-induced reaction of two identical molecules to form a dimer, is another potential photochemical pathway for benzophenone derivatives. However, for benzophenones themselves, photodimerization is not a common process. The more prevalent reaction is the photoreduction leading to pinacol formation, which is technically a reductive dimerization.

True photodimerization, often involving [2+2] cycloaddition reactions, is more characteristic of other types of unsaturated carbonyl compounds, such as chalcones or maleimides. While it is theoretically possible for the excited triplet state of this compound to react with a ground-state molecule, the steric hindrance from the ortho-methyl groups would likely make this a very inefficient process.

Quantitative Determination of Photochemical Quantum Yields

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For the photochemical reactions of this compound, several quantum yields would be of interest:

Φ_ISC : The quantum yield of intersystem crossing from the S1 to the T1 state. For most benzophenones, this value is close to unity.

Φ_R : The quantum yield of photoreduction (disappearance of the benzophenone).

Φ_P : The quantum yield of pinacol formation.

While specific quantum yield data for this compound are not available in the literature, we can infer the expected trends based on related compounds. The quantum yield of photoreduction for benzophenone in isopropanol is high, often approaching 2, which is indicative of a chain reaction mechanism where the alcohol-derived radical can reduce a second molecule of ground-state benzophenone. uvic.ca

The steric hindrance from the ortho-methyl groups in this compound is expected to lower the quantum yield of photoreduction compared to unsubstituted benzophenone. The methoxy group, by potentially altering the energy and character of the triplet state, could also influence the quantum yield. For example, in polar solvents, a methoxy group can lead to a lower energy π,π* triplet state which is generally less reactive in hydrogen abstraction reactions than an n,π* triplet state. wikipedia.org

Table of Expected Quantum Yield Trends for this compound

Photochemical Process Parameter Expected Value/Trend Reasoning
Intersystem CrossingΦ_ISC~ 1Typical for benzophenones.
PhotoreductionΦ_R< Φ_R (Benzophenone)Steric hindrance from ortho-methyl groups.
Pinacol FormationΦ_P< Φ_P (Benzophenone)Steric hindrance impeding ketyl radical dimerization.

Reaction Mechanisms and Chemical Reactivity Studies

Thermal Reaction Pathways

The thermal reactivity of 2,6-Dimethyl-3'-methoxybenzophenone encompasses a range of transformations, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are influenced by factors such as temperature, the nature of the reagents, and the presence of catalysts.

The oxidation of benzophenone (B1666685) derivatives can proceed via several pathways, often targeting the aromatic rings or the carbonyl group. In the case of this compound, the methoxy (B1213986) group is a potential site for oxidative demethylation. Studies on similar methoxy-substituted aromatic compounds have shown that oxidation can lead to the formation of phenolic derivatives. For instance, the oxidation of methoxyphenethylamines by Cytochrome P450 enzymes involves O-demethylation. youtube.com While specific studies on the thermal oxidation of this compound are not extensively documented, it is plausible that under strong oxidizing conditions, demethylation of the 3'-methoxy group could occur, yielding a hydroxylated benzophenone. Further oxidation could potentially lead to ring-opened products or polymeric materials, although the specific by-products would depend on the reaction conditions.

A study on the thermal degradation of other benzophenone derivatives, such as those found in Cyclopia genistoides, showed that degradation followed first-order reaction kinetics at elevated temperatures, leading to a decrease in their concentration. csic.es This suggests that this compound would also likely degrade at high temperatures, though the specific products are not detailed in the available literature.

Oxidative Reaction Condition Potential Major Products Potential By-products
Strong Oxidizing Agents (e.g., KMnO4, CrO3)2,6-Dimethyl-3'-hydroxybenzophenoneRing-opened dicarboxylic acids, CO2
Catalytic Air Oxidation2,6-Dimethyl-3'-hydroxybenzophenoneAldehydes, further oxidized species

Table 1: Hypothetical Products of Oxidative Transformations

The reduction of the carbonyl group is a characteristic reaction of benzophenones. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can convert the ketone functionality into a secondary alcohol. For this compound, this would result in the formation of (2,6-dimethylphenyl)(3-methoxyphenyl)methanol. The steric hindrance from the two methyl groups at the ortho positions of one phenyl ring might influence the rate of reduction but is unlikely to prevent it entirely.

The reduction of nitro precursors is a common synthetic route for related anilines. For example, the catalytic hydrogenation of 3-methoxy-2,6-dimethylnitrobenzene using a palladium on carbon catalyst proceeds with high yield to form 3-methoxy-2,6-dimethylaniline. This highlights a well-established reductive pathway for a similarly substituted aromatic ring.

Reductive Reaction Condition Expected Major Product Potential By-products
Catalytic Hydrogenation (e.g., H2/Pd-C)(2,6-Dimethylphenyl)(3-methoxyphenyl)methanolOver-reduction products (e.g., diphenylmethane (B89790) derivatives)
Metal Hydride Reduction (e.g., NaBH4)(2,6-Dimethylphenyl)(3-methoxyphenyl)methanolMinor impurities from incomplete reaction

Table 2: Expected Products of Reductive Conversions

Electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is directed by the existing substituents. The benzoyl group is a deactivating, meta-directing group. The 2,6-dimethylphenyl ring is activated by the two methyl groups (ortho, para-directing) but is highly sterically hindered. The 3'-methoxyphenyl ring is activated by the electron-donating methoxy group (ortho, para-directing).

Therefore, electrophilic attack is most likely to occur on the 3'-methoxyphenyl ring at the positions ortho and para to the methoxy group (positions 2', 4', and 6'). The steric bulk of the rest of the molecule might influence the regioselectivity, potentially favoring the less hindered para-position (4'). Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to sterics. researchgate.net

A study on the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with benzoyl chloride showed that the position of substitution is influenced by the Lewis acid used. researchgate.net This suggests that the outcome of EAS on this compound could be tuned by the choice of catalyst.

Electrophile Predicted Major Substitution Product(s) on the 3'-methoxyphenyl ring
Nitronium ion (NO2+)2,6-Dimethyl-3'-methoxy-4'-nitrobenzophenone and 2,6-Dimethyl-3'-methoxy-2'-nitrobenzophenone
Halonium ion (Br+, Cl+)2,6-Dimethyl-4'-bromo-3'-methoxybenzophenone and 2,6-Dimethyl-2'-bromo-3'-methoxybenzophenone
Acylium ion (RCO+)4'-Acyl-2,6-dimethyl-3'-methoxybenzophenone and 2'-Acyl-2,6-dimethyl-3'-methoxybenzophenone

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Mechanistic Insights into Photo-Induced Reactions

Benzophenone and its derivatives are well-known for their rich photochemistry, primarily driven by the n-π* transition of the carbonyl group. Upon absorption of UV light, they can undergo intersystem crossing to a reactive triplet state.

Benzophenones are classic Type II photoinitiators, which means they generate radicals through a bimolecular reaction with a co-initiator, typically a hydrogen donor like an amine or an alcohol. nih.govmdpi.com Upon excitation to the triplet state, the benzophenone abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a radical derived from the co-initiator. Both of these radicals can then initiate polymerization.

For this compound, the steric hindrance around the carbonyl group due to the ortho-methyl groups could potentially affect the efficiency of hydrogen abstraction from a bulky co-initiator. However, studies on other ortho-alkylated benzophenones have shown that they are still photochemically active. researchgate.netrsc.org The methoxy group on the second ring is unlikely to significantly interfere with this process. The primary radical generation steps are outlined below:

Photoexcitation: (C₆H₃(OCH₃))C(=O)(C₆H₃(CH₃)₂) + hν → [(C₆H₃(OCH₃))C(=O)(C₆H₃(CH₃)₂)] (S₁)

Intersystem Crossing: [(C₆H₃(OCH₃))C(=O)(C₆H₃(CH₃)₂)] (S₁) → [(C₆H₃(OCH₃))C(=O)(C₆H₃(CH₃)₂)] (T₁)

Hydrogen Abstraction: [(C₆H₃(OCH₃))C(=O)(C₆H₃(CH₃)₂)] (T₁) + R-H → (C₆H₃(OCH₃))C(•)OH(C₆H₃(CH₃)₂) + R•

The key step in the photoinitiating action of benzophenones is hydrogen abstraction. mdpi.com The triplet state of benzophenone has a radical-like character on the oxygen atom of the carbonyl group, making it an effective hydrogen abstractor. rsc.org

In the case of this compound, intramolecular hydrogen abstraction from one of the ortho-methyl groups is a possible competing process, leading to the formation of a biradical intermediate. This is a well-known reaction for ortho-alkyl substituted benzophenones, often referred to as a Norrish Type II-like reaction, which can lead to the formation of photoenols. rsc.orgyoutube.com Flash photolysis studies on 2,4-dimethylbenzophenone (B72148) have indeed observed the formation of transient species attributed to such processes. researchgate.net

The competition between intermolecular hydrogen abstraction (from a co-initiator) and intramolecular hydrogen abstraction would depend on the concentration and reactivity of the co-initiator.

Process Reactants Key Intermediate Final Products
Intermolecular H-Abstraction Excited this compound + H-donor (e.g., Amine)Ketyl radical + Amine-derived radicalPolymer (if monomer present), Pinacol (B44631) coupling products
Intramolecular H-Abstraction Excited this compound1,4-BiradicalPhotoenol, Cyclization products

Table 4: Competing Hydrogen Abstraction Pathways

Photo-Cleavage Mechanisms of Carbonyl Compounds

The photochemistry of carbonyl compounds, such as benzophenones, is largely dictated by the nature of their excited states. Upon absorption of light, the carbonyl group is promoted from the ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). These excited states are responsible for the subsequent chemical reactions. The primary photo-cleavage pathways for ketones are the Norrish Type I and Norrish Type II reactions.

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, generating two radical fragments. wikipedia.org For an unsymmetrical ketone like this compound, this could lead to the formation of a 2,6-dimethylbenzoyl radical and a 3-methoxyphenyl (B12655295) radical, or a 3-methoxybenzoyl radical and a 2,6-dimethylphenyl radical. The relative stability of the resulting radicals often determines the preferred cleavage pathway. The acyl radical can subsequently lose a molecule of carbon monoxide. wikipedia.org

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. The excited carbonyl group abstracts this hydrogen, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.orgresearchgate.net In the case of this compound, a Norrish Type II reaction would require a suitable alkyl chain on one of the phenyl rings, which is not present in the parent molecule itself. However, photoenolization, a related process, can occur in ortho-alkyl substituted benzophenones.

Studies on ortho-substituted benzophenones have shown that photoenolization is a key reactive pathway. For instance, the photoenolization of 2,4-dimethylbenzophenone and 2-isopropylbenzophenone proceeds through intramolecular hydrogen abstraction from the ortho-alkyl group by the excited triplet state of the ketone. rsc.org This leads to the formation of transient photoenols. rsc.org However, the photochemical behavior of 2,6-dimethylbenzophenone (B74688) has been observed to be distinct from other ortho-substituted ketones. rsc.org Flash photolysis studies of 2,6-dimethylbenzophenone revealed the formation of three transient species that were not analogous to the photoenols detected in other ortho-alkylated benzophenones, suggesting a different or more complex reaction pathway. rsc.org This unique reactivity is likely influenced by the presence of two ortho-methyl groups.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly governed by the electronic and steric effects of its substituents: the two methyl groups on one phenyl ring and the methoxy group on the other.

Steric Effects of the ortho-Methyl Groups:

The two methyl groups at the 2- and 6-positions of one of the phenyl rings introduce considerable steric hindrance around the carbonyl group. This steric crowding has several important consequences:

Inhibition of Coplanarity: The methyl groups prevent the two phenyl rings and the carbonyl group from achieving a coplanar conformation. This reduced conjugation affects the electronic properties of the molecule, including its absorption spectrum.

Altered Photochemical Reactivity: As noted in the study of ortho-substituted benzophenones, the presence of two methyl groups in 2,6-dimethylbenzophenone leads to a photochemical behavior that is distinct from mono-ortho-substituted analogues. rsc.org This suggests that the steric strain may favor alternative decay pathways for the excited state, potentially inhibiting the typical photoenolization process or opening up other reaction channels.

Electronic Effects of the Methyl and Methoxy Groups:

Methyl Groups: Methyl groups are known to be weakly electron-donating through an inductive effect. This can slightly increase the electron density in the substituted phenyl ring.

Methoxy Group: The methoxy group at the 3'-position exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. In electrophilic aromatic substitution reactions, the resonance effect typically dominates, making the ring more reactive. acs.org

The position of the methoxy group is crucial. In the meta position, its electron-donating resonance effect primarily activates the ortho and para positions relative to it, but has a less direct influence on the reactivity of the carbonyl group itself compared to a para-methoxy substituent. However, studies on meta-substituted benzophenones have revealed interesting "meta effect" photochemical reactions in acidic aqueous solutions. acs.orgnih.gov For example, 3-(hydroxymethyl)benzophenone undergoes an efficient intramolecular photoredox reaction. acs.org The presence of electron-donating or electron-withdrawing groups at the meta positions can influence these photochemical pathways. nih.gov It has been found that an electron-donating group can facilitate these reactions by stabilizing a key biradical intermediate. nih.gov

In the context of this compound, the electron-donating nature of the methoxy group could potentially influence the lifetime and reactivity of the excited states, although specific studies on this compound are lacking. The interplay between the steric hindrance from the dimethylated ring and the electronic influence of the methoxy group on the other ring makes its chemical reactivity a complex and intriguing area for further investigation.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of compounds like 2,6-Dimethyl-3'-methoxybenzophenone.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular and versatile method used in chemistry and materials science to investigate the properties of many-electron systems. DFT has been successfully used to study the ground state geometries and electronic properties of various benzophenone (B1666685) derivatives.

A critical aspect of benzophenone structures is the twist angle of the phenyl rings relative to the plane of the carbonyl group. In the case of 2,6-disubstituted benzophenones, a quasi-planar conformation of the unsubstituted phenyl ring and a more significant rotation of the substituted ring are generally observed. sci-hub.se

Furthermore, DFT calculations provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive species. The inductive and resonance effects of the dimethyl and methoxy (B1213986) substituents are expected to modulate these frontier orbital energies. iaea.orgscialert.net

Table 1: Illustrative DFT-Calculated Ground State Properties of a Substituted Benzophenone

PropertyValue
Total Energy (Hartree)-845.123
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.36
Dipole Moment (Debye)2.95

Note: The data in this table is illustrative and represents typical values for a substituted benzophenone as specific data for this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.org This method is invaluable for predicting spectroscopic properties, such as UV-Vis absorption spectra. rsc.org

For this compound, TD-DFT calculations can predict the vertical transition energies and oscillator strengths of its electronic transitions. These calculations help in understanding the nature of the transitions, for instance, whether they are n→π* or π→π* transitions, which are characteristic of carbonyl compounds. The substituents on the benzophenone core are known to influence the energies of these transitions. For example, methoxy substitution can affect the charge-transfer character of excited states.

Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for a Substituted Benzophenone

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.853220.002
S₀ → S₂4.522740.150
S₀ → S₃4.982490.450

Note: The data in this table is illustrative and represents typical values for a substituted benzophenone as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule in various environments.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bonds connecting the phenyl rings to the carbonyl carbon leads to different spatial arrangements. MD simulations can help identify the most stable conformers and the energy barriers between them. These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects the molecule's conformation and dynamics. nih.gov The interactions between the solute and solvent molecules, such as hydrogen bonding in protic solvents, can significantly influence the conformational preferences. nih.gov

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods can be used to locate these transition state structures and calculate their energies. This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For reactions involving substituted benzophenones, such as photochemical reactions, computational studies can help identify the key intermediates and transition states involved in processes like hydrogen abstraction. researchgate.net

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. aps.org By mapping the PES for a particular reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. aps.org Reaction coordinate analysis involves identifying the minimum energy path on the PES that connects reactants to products.

For a molecule like this compound, computational mapping of the PES for a specific reaction, such as a photochemical process, would reveal the intricate details of the transformation. rsc.orgacs.org This analysis can uncover complex reaction mechanisms, including the possibility of competing pathways and the role of different electronic states (e.g., singlet and triplet states) in the reaction. rsc.orgacs.org

Prediction and Validation of Photophysical Parameters

A comprehensive understanding of the photophysical properties of this compound is crucial for evaluating its potential applications. Computational chemistry and theoretical modeling serve as powerful tools to predict these properties, which can then be ideally validated through experimental measurements. The following sections delve into the theoretical framework and the available, albeit limited, data concerning this specific compound.

Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are standard methods for predicting the electronic absorption and emission spectra of organic molecules. These calculations can provide valuable insights into the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). The accuracy of these predictions is highly dependent on the chosen functional and basis set. For benzophenone derivatives, a combination of experimental and computational analysis is often employed to gain a more complete understanding of the molecular-level origin of their unique photophysical properties.

To illustrate the type of data that would be generated from such a computational study, the following tables present hypothetical predicted photophysical parameters for this compound based on common computational methods. It is critical to note that these are representative examples and not experimentally verified data.

Table 1: Predicted Absorption Maxima (λmax) of this compound in Different Solvents using TD-DFT

SolventDielectric Constant (ε)Predicted λmax (nm) (n→π)Predicted λmax (nm) (π→π)
Hexane1.88340255
Dichloromethane8.93335260
Ethanol (B145695)24.55332262
Acetonitrile37.5330263

This interactive table demonstrates the expected solvatochromic shifts. The n→π* transition would likely exhibit a hypsochromic (blue) shift with increasing solvent polarity, while the π→π* transition would undergo a bathochromic (red) shift.

Table 2: Predicted and Hypothetical Experimental Photophysical Data for this compound

ParameterPredicted Value (TD-DFT/B3LYP/6-31G*)Hypothetical Experimental Value
Absorption Maximum (λabs)258 nm, 338 nm260 nm, 345 nm
Molar Absorptivity (ε) at λmax12,000 M⁻¹cm⁻¹, 250 M⁻¹cm⁻¹11,500 M⁻¹cm⁻¹, 280 M⁻¹cm⁻¹
Emission Maximum (λem)450 nm (Phosphorescence)460 nm (Phosphorescence)
Fluorescence Quantum Yield (Φf)< 0.01Not significant
Phosphorescence Quantum Yield (Φp)0.850.80
Excited State Lifetime (τ)5 ns (Singlet), 2 μs (Triplet)3 μs (Triplet)

This table provides a side-by-side comparison of theoretically predicted values and plausible experimental data that would be sought for validation. The low predicted fluorescence quantum yield and significant phosphorescence are characteristic of many benzophenone derivatives due to efficient intersystem crossing from the first excited singlet state (S1) to the triplet state (T1).

Further research, combining detailed computational modeling with empirical spectroscopic analysis, is necessary to fully elucidate and validate the photophysical parameters of this compound.

Applications in Advanced Materials Science: Focus on Photoinitiation

Correlating Molecular Structure of 2,6-Dimethyl-3'-methoxybenzophenone with Polymerization Efficiency

The efficiency of a photoinitiator is intrinsically linked to its molecular structure. For this compound, the substituents on the benzophenone (B1666685) core are expected to significantly influence its performance.

Electron-Donating/Withdrawing Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group, while methyl groups (-CH₃) are weakly electron-donating. Electron-donating groups on the benzophenone structure can affect the energy and nature of the lowest excited triplet state. acs.org Generally, electron-donating groups can sometimes decrease the hydrogen abstraction reactivity of the n-π* triplet state, which is the most reactive state for this process. acs.org Conversely, electron-withdrawing groups tend to increase this reactivity. acs.org However, these same groups can also cause a red-shift in the absorption spectrum, which can be advantageous for curing with longer-wavelength UV or even visible light sources. mdpi.com

Steric Hindrance: The two methyl groups at the 2- and 6-positions on one of the phenyl rings introduce significant steric hindrance around the carbonyl group. This steric crowding could potentially hinder the hydrogen abstraction process from the co-initiator, which might lower the initiation efficiency compared to less hindered benzophenones. The planarity of the molecule is also affected, which can influence the electronic transitions and thus the absorption characteristics.

Absorption Spectrum: The position and intensity of the UV absorption bands are critical for a photoinitiator's performance, as they must overlap with the emission spectrum of the light source. sigmaaldrich.com The combination of dimethyl and methoxy substituents on the benzophenone rings will alter its absorption profile compared to unsubstituted benzophenone. Methoxy substitution, in particular, is known to cause a bathochromic (red) shift in the absorption spectrum. researchgate.net

The table below illustrates the typical absorption maxima (λmax) for benzophenone and some of its substituted derivatives, showing the influence of substituents. Data for the specific target compound is not available and is represented as "N/A".

CompoundSubstituentsTypical λmax (nm)
BenzophenoneNone~253, 340
4-Methylbenzophenone4-CH₃~260, 340
4-Methoxybenzophenone4-OCH₃~288
This compound2,6-(CH₃)₂, 3'-OCH₃N/A

Rational Design and Synthesis of Polymerizable Photoinitiator Analogues

A significant challenge with low-molecular-weight photoinitiators like this compound is their potential to migrate out of the cured polymer. corkindustries.com This migration can lead to surface defects, odor, and concerns in applications like food packaging and biomedical devices. A state-of-the-art solution to this problem is the design of polymerizable photoinitiators.

This strategy involves chemically modifying the photoinitiator molecule to include a reactive group, such as an acrylate (B77674) or methacrylate, that can co-polymerize with the bulk monomer formulation. By covalently bonding the photoinitiator into the polymer network, its migration is effectively prevented. researchgate.net

An analogue of this compound could be synthesized to be polymerizable. For example, a hydroxyl group could be introduced onto the structure, which could then be esterified with acryloyl chloride to yield a polymerizable benzophenone monomer. This approach creates a "self-binding" photoinitiator. While this enhances stability, care must be taken in the design, as the modification can alter the molecule's absorption properties and initiation efficiency. researchgate.net

Development of High-Performance UV-Curable Formulations

The development of a high-performance UV-curable formulation requires careful selection and optimization of its components, including the photoinitiator, monomers, oligomers, and additives. mdpi.com A photoinitiator like this compound would be part of a system, likely for free-radical polymerization of acrylate-based formulations.

A typical formulation would include:

Oligomers: Larger molecules like epoxy acrylates or urethane (B1682113) acrylates that form the backbone of the polymer network and largely determine the final physical properties (e.g., hardness, flexibility).

Monomers: Reactive diluents used to control the viscosity of the formulation and influence properties like crosslink density and cure speed.

Photoinitiator System: The photoinitiator (e.g., this compound) and a co-initiator (e.g., an amine synergist like ethyl 4-(dimethylamino)benzoate).

Additives: Components such as stabilizers, pigments, adhesion promoters, and leveling agents to fine-tune the formulation for a specific application. mdpi.com

The concentration of the photoinitiator and co-initiator is a critical parameter. Typically, photoinitiators are used in concentrations of 1-5% by weight. Higher concentrations can lead to faster cure speeds but may also result in more yellowing and can be limited by solubility. The performance of such a formulation would be assessed by measuring properties like cure speed, depth of cure, hardness, adhesion, and chemical resistance of the final cured film.

The table below shows representative data for the photopolymerization of an acrylate monomer (TMPTMA) initiated by different benzophenone-based systems, illustrating the impact of initiator structure on performance. mdpi.com

Photoinitiating SystemFinal Conversion (%)Max. Polymerization Rate (s⁻¹)
Benzophenone / TEA550.030
EMK / TEA620.045
Substituted BP Derivative / TEA680.052

Data is illustrative, based on findings for various benzophenone derivatives, and not specific to this compound. EMK is 4,4'-bis(diethylamino) benzophenone; TEA is triethylamine. mdpi.com

Structure Reactivity and Structure Property Relationship Studies

Systematic Analysis of Substituent Effects on Photophysical Behavior

The photophysical properties of benzophenone (B1666685) derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. nih.gov In the case of 2,6-Dimethyl-3'-methoxybenzophenone, the substitution pattern—two methyl groups on one ring and a methoxy (B1213986) group on the other—creates a unique combination of steric and electronic effects that dictates its interaction with light.

The fundamental photochemistry of benzophenone involves two key electronic transitions: a lower-energy n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and a higher-energy π→π* transition within the aromatic system. scialert.netmdpi.com The relative energies of the resulting singlet (S) and triplet (T) excited states are critical to the molecule's behavior. For many benzophenones, the lowest energy triplet state is an n–π* state, which is highly reactive in processes like photoreduction. acs.orgnih.gov

Electronic Effects of the 3'-Methoxy Group: The methoxy group at the meta-position (3') of the second phenyl ring acts as an electron-donating group through resonance, though its effect is less pronounced than if it were in the ortho or para position. This electronic perturbation influences the energy levels of the molecular orbitals. Studies on other substituted benzophenones have shown that electron-donating groups can modulate the energies of the excited states and the reaction enthalpies, which in turn affects the kinetics of photochemical reactions. acs.orgnih.gov For instance, research on intramolecular photoredox reactions of benzophenones revealed that a m-methoxyphenyl substituted compound did not undergo the reaction under certain conditions, highlighting the subtle but significant electronic influence of a meta-substituent. cdnsciencepub.com

Steric Effects of the 2,6-Dimethyl Groups: The most dramatic structural feature of this molecule is the presence of two methyl groups at the ortho-positions of the first phenyl ring. This substitution pattern imposes significant steric hindrance, forcing the 2,6-dimethylphenyl ring to twist out of the plane of the central carbonyl group. nih.gov In unsubstituted benzophenone, the phenyl rings are already twisted relative to each other, but bulky ortho-substituents drastically increase this dihedral angle. nih.gov This twisting has profound photophysical consequences:

Altered Electronic Conjugation: The non-planar conformation disrupts the π-electronic delocalization between the 2,6-dimethylphenyl ring and the carbonyl group. scialert.net This decoupling can raise the energy of the π→π* transition associated with that ring and can affect the energy of the n→π* transition.

Modified Absorption Spectra: The insertion of ortho-substituted electron-donating groups has been shown to decrease the transition strength, or oscillator strength, of certain electronic transitions. ufms.br This can alter the molecule's UV absorption profile, which is a key parameter in applications like UV filters.

The combination of these effects results in a unique photophysical profile for this compound, distinct from its parent compound.

Table 1: Predicted Substituent Effects on the Photophysical Properties of this compound
Structural FeaturePrimary EffectPredicted Impact on Photophysical BehaviorRelevant Principles
3'-Methoxy GroupElectronic (Electron-Donating)Modulates energy of π→π* transitions; may influence the stability and reactivity of excited states and subsequent ketyl radicals. acs.orgcdnsciencepub.comHammett relationships, substituent effects on reaction kinetics. conicet.gov.arbiochempress.com
2,6-Dimethyl GroupsSteric HindranceForces a large dihedral angle between the substituted ring and the carbonyl group, disrupting π-conjugation. nih.govSteric effects on molecular conformation. nih.gov
Combined EffectsSteric and ElectronicResults in a unique UV absorption spectrum and distinct excited-state dynamics (e.g., lifetimes, reaction pathways) compared to unsubstituted or other substituted benzophenones. nih.govStructure-property relationships in photochemistry. nih.govresearchgate.net

Steric and Electronic Influences on Synthetic Accessibility and Selectivity

The synthesis of highly substituted benzophenones like this compound is often challenging, with both steric and electronic factors heavily influencing reaction feasibility and product selectivity. The most common method for synthesizing benzophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. For this target molecule, there are two primary synthetic disconnections:

Route A: Reaction of 2,6-dimethylbenzoyl chloride with anisole (B1667542) (methoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃.

Route B: Reaction of 3-methoxybenzoyl chloride with m-xylene (B151644) (1,3-dimethylbenzene) under similar conditions.

Both routes are hampered by significant steric and electronic challenges.

Steric Hindrance: Steric effects are a major barrier in the synthesis of this compound. In Route A , the acylating agent, 2,6-dimethylbenzoyl chloride, is exceptionally bulky. The two ortho-methyl groups sterically shield the electrophilic carbonyl carbon, making it difficult for the nucleophilic anisole to attack. Friedel-Crafts acylations are known to be sensitive to steric hindrance; for example, attempts to acylate mesitylene (B46885) (1,3,5-trimethylbenzene) can be difficult, demonstrating the challenge of introducing an acyl group onto a sterically crowded ring. stackexchange.com The reverse situation, with a sterically hindered acyl chloride, presents a similar or even greater challenge. Research on anomalous Friedel-Crafts reactions has shown that using ortho-disubstituted benzoyl chlorides, such as 2,6-dimethoxybenzoyl chloride, can lead to unexpected products or require harsh conditions. rsc.org

In Route B , the substrate is m-xylene. While the methyl groups are activating, they also present steric hindrance. Acylation would be sterically difficult at the 2-position (between the two methyl groups). The most likely positions for substitution are the 4- and 6-positions, which are electronically activated and less hindered. However, acylation at the 4-position would lead to the isomeric 2,4-Dimethyl-3'-methoxybenzophenone, not the desired 2,6-product. chemguide.co.uk Achieving substitution at the 6-position to form the 2,6-dimethyl product is synthetically challenging due to the presence of the adjacent methyl group.

Electronic Selectivity: In Route A , the methoxy group of anisole is a powerful ortho-, para-director. This would lead to a mixture of isomers, with the para-substituted product (2,6-Dimethyl-4'-methoxybenzophenone) likely predominating due to the steric bulk of the incoming electrophile. The desired meta-substitution is electronically disfavored.

In Route B , the methyl groups of m-xylene direct incoming electrophiles to the 2-, 4-, and 6-positions. As mentioned, the 4-position is often favored, leading to the wrong isomer. chemguide.co.uk The synthesis is therefore a contest between electronic activation and steric repulsion, often resulting in low yields of the desired product or the formation of more stable, undesired isomers. These difficulties underscore the critical role that steric and electronic factors play in determining synthetic accessibility.

Table 2: Analysis of Potential Friedel-Crafts Routes for this compound
Synthetic RouteReactantsKey ChallengeInfluence on Accessibility and Selectivity
Route A2,6-Dimethylbenzoyl chloride + AnisoleSteric HindranceThe two ortho-methyl groups on the acyl chloride severely hinder the electrophilic attack, reducing reaction rates. stackexchange.comrsc.org Electronic effects on the anisole ring favor ortho/para substitution, not the desired meta product.
Route B3-Methoxybenzoyl chloride + m-XyleneSteric Hindrance & SelectivityAcylation is sterically hindered at the positions adjacent to the methyl groups. The electronically favored 4-position leads to the undesired 2,4-dimethyl isomer. chemguide.co.uk Achieving substitution at the 6-position is difficult.

Principles of Rational Molecular Design for Targeted Functionality

The specific substitution pattern of this compound suggests a deliberate, rational design aimed at achieving a targeted function by precisely tuning the molecule's steric and electronic properties. ufms.brbiochempress.com The benzophenone core acts as a versatile scaffold, and each substituent can be viewed as a handle to control its final behavior.

The principles of this design can be broken down as follows:

Tuning Photophysical Properties: The primary goal of substituting the benzophenone core is often to control its interaction with UV radiation. ufms.br The 3'-methoxy group (an auxochrome) can shift the absorption spectrum, while the 2,6-dimethyl groups, by forcing a non-planar conformation, can fine-tune the energy levels and deactivation pathways of the excited states. nih.govufms.br This approach is fundamental in designing specialized UV absorbers or photoinitiators where specific wavelengths must be absorbed and the subsequent energy must be dissipated in a controlled manner.

Controlling Molecular Conformation and Steric Profile: The introduction of the 2,6-dimethyl groups is a clear strategy to enforce a specific three-dimensional shape. This can be critical for several reasons:

Reactivity Control: The steric bulk can protect the reactive carbonyl group from intermolecular reactions, increasing the molecule's photostability.

Biological Activity: In medicinal chemistry, molecular shape is paramount for fitting into the binding sites of enzymes or receptors. Designing benzophenone derivatives with specific steric profiles has been used to create compounds with anti-inflammatory activity by ensuring a proper fit within cyclooxygenase (COX) isoenzymes. nih.gov The bulky, twisted shape of this compound could be designed to fit a specific hydrophobic pocket in a biological target.

Modulating Electronic Characteristics: The 3'-methoxy group serves to adjust the electronic nature of the molecule. Electron-donating groups can increase the electron-richness of the system, which can be a key factor in designing molecules for applications in materials science or as intermediates in organic synthesis. nih.gov

In essence, the design of this compound is an exercise in multifunctional tuning. It is not merely a random combination of substituents but a deliberate choice to balance steric and electronic factors to create a molecule with a predefined set of properties, whether for use as a photochemical tool, a material component, or a biologically active agent.

Table 3: Rational Design Principles Embodied in this compound
Design PrincipleStructural FeatureResulting Functional Consequence
Control of Molecular Geometry2,6-Dimethyl GroupsEnforces a non-planar conformation with a large dihedral angle, providing a defined 3D shape and steric bulk. nih.gov
Tuning of Photophysical PropertiesCombined SubstituentsAlters UV absorption maxima and excited-state deactivation pathways by disrupting conjugation and modifying orbital energies. nih.govufms.br
Modulation of Electronic Properties3'-Methoxy GroupIncreases electron density on one phenyl ring, influencing reactivity and intermolecular interactions. nih.gov
Steric Shielding2,6-Dimethyl GroupsProtects the carbonyl group from external chemical attack, potentially increasing photostability.

Future Research Directions and Emerging Paradigms in Benzophenone Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of highly substituted benzophenones, such as 2,6-Dimethyl-3'-methoxybenzophenone, often presents challenges due to steric hindrance and the need for precise regiocontrol. nih.gov While classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

Emerging Synthetic Approaches:

Catalytic Cross-Coupling Reactions: The development of novel catalyst systems for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, offers a powerful alternative for the construction of the benzophenone (B1666685) core. These methods often provide higher yields and functional group tolerance compared to traditional approaches.

C-H Activation/Functionalization: Direct C-H activation and functionalization of aromatic rings is a rapidly advancing field that holds immense promise for the synthesis of complex benzophenones. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Flow Chemistry: The use of microreactor technology, or flow chemistry, can offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of benzophenone derivatives. The precise control over reaction parameters can lead to improved yields and purities, particularly for reactions that are difficult to control in batch processes.

Photocatalysis: Visible-light photocatalysis is emerging as a green and powerful tool for organic synthesis. The development of photocatalytic methods for the formation of the carbon-carbon bond in the benzophenone scaffold could provide a more sustainable and environmentally friendly alternative to traditional methods.

The synthesis of this compound, with its sterically hindered 2,6-dimethylphenyl group, serves as an excellent testbed for these novel methodologies. Overcoming the steric challenges associated with its synthesis would not only provide access to this specific compound but also expand the synthetic toolbox for a wide range of other hindered biaryl ketones.

A comparison of potential synthetic routes for this compound is presented in Table 1.

Synthetic Method Potential Advantages Potential Challenges for this compound
Friedel-Crafts AcylationReadily available starting materials.Steric hindrance from the 2,6-dimethyl groups may lead to low yields.
Grignard ReactionVersatile for forming C-C bonds.Potential for side reactions and difficulty in controlling selectivity. researchgate.net
Suzuki-Miyaura CouplingHigh functional group tolerance and yields.Requires synthesis of boronic acid and halide precursors.
C-H ActivationAtom-economical and potentially fewer steps.Requires development of specific catalysts for regioselective functionalization.

Application of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the intricate photophysical and photochemical processes that govern the behavior of benzophenones upon light absorption is crucial for designing new materials with tailored properties. While steady-state spectroscopic techniques provide valuable information, advanced time-resolved methods are essential for capturing the dynamics of short-lived excited states and reaction intermediates.

Advanced Spectroscopic Techniques:

Femtosecond and Picosecond Transient Absorption Spectroscopy: These techniques allow for the direct observation of the formation, decay, and interconversion of singlet and triplet excited states on their natural timescales. nih.govacs.org For this compound, this would enable the precise determination of intersystem crossing rates and the lifetimes of its excited states.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species, allowing for the identification of specific vibrational modes of excited states and radical intermediates. This would be invaluable for elucidating the reaction mechanism of this compound in photochemical reactions.

Two-Dimensional Electronic Spectroscopy (2DES): 2DES can unravel complex couplings and energy transfer pathways between different electronic states. Applying this technique to this compound could provide a detailed map of its excited-state landscape.

By applying these advanced spectroscopic probes to this compound, researchers can gain a fundamental understanding of how the substitution pattern influences its photochemistry. The steric hindrance from the ortho-dimethyl groups and the electronic effect of the meta-methoxy group are expected to significantly impact the excited-state dynamics compared to unsubstituted benzophenone.

Development of Multi-scale Computational Models for Complex Systems

Computational chemistry has become an indispensable tool for complementing experimental studies and providing predictive insights into the properties and reactivity of molecules. For complex systems involving benzophenone derivatives, multi-scale modeling approaches are particularly powerful as they can bridge the gap between the quantum mechanical behavior of the molecule and the macroscopic properties of the surrounding environment. youtube.com

Computational Modeling Strategies:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the photochemically active part of the system (e.g., the benzophenone chromophore) with high-level quantum mechanics, while the surrounding environment (e.g., a polymer matrix or solvent) is described with classical molecular mechanics. youtube.com This allows for the study of environmental effects on the photophysics of this compound.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide a dynamic picture of the photochemical reaction pathways by propagating the nuclei on a potential energy surface calculated on-the-fly using quantum mechanical methods. This would be instrumental in understanding the detailed mechanism of hydrogen abstraction or other photoreactions involving this compound. nih.gov

Machine Learning (ML) Potentials: The development of machine learning potentials, trained on high-level quantum mechanical data, can significantly accelerate molecular dynamics simulations while maintaining a high degree of accuracy. This would enable the simulation of larger and more complex systems containing this compound over longer timescales.

The development of accurate and predictive multi-scale models for this compound will be crucial for the rational design of new photomaterials. These models can be used to screen potential candidates, predict their photophysical properties, and guide experimental efforts.

Integration of this compound into Next-Generation Photomaterials

The unique combination of steric hindrance and electronic modification in this compound makes it an intriguing candidate for integration into next-generation photomaterials with advanced properties.

Potential Applications in Photomaterials:

High-Performance Photoinitiators: The substitution pattern of this compound can influence its photoinitiation efficiency and reactivity. The steric bulk may enhance its compatibility with certain polymer matrices and reduce migration, a critical issue in applications like food packaging and biomedical devices. mdpi.comgoogle.com

Novel Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are being explored as host materials and emitters in OLEDs. The specific substitution pattern of this compound could be tuned to achieve desired electronic properties, such as triplet energy levels and charge transport characteristics, for improved device performance.

Photoreactive Surfaces and Coatings: The ability of benzophenones to undergo photochemical reactions can be harnessed to create photoreactive surfaces and coatings. Integrating this compound into polymers could allow for the photografting of other molecules or the photocrosslinking of the material, leading to materials with tailored surface properties. researchgate.net

Future research will focus on the synthesis of polymers and materials incorporating the this compound moiety and the detailed characterization of their photophysical and photochemical properties. The insights gained from these studies will pave the way for the development of advanced photomaterials with a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,6-Dimethyl-3'-methoxybenzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For Friedel-Crafts, optimize by adjusting Lewis acid catalysts (e.g., AlCl₃), stoichiometry of methyl-substituted aromatic precursors, and reaction temperature (80–120°C). Monitor progress using thin-layer chromatography (TLC) with UV visualization . Purification via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction yields improve with anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR: ¹H and ¹³C) for structural confirmation, focusing on methoxy (δ 3.8–3.9 ppm) and methyl group signals (δ 2.2–2.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 256.1467). For purity, use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer : The compound is lipophilic; dissolve in polar aprotic solvents (e.g., DMSO, acetone) at 50–60°C. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v in final buffer). Test solubility empirically via saturation assays, noting precipitation thresholds in mixed solvents .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, stereoisomerism, or impurities. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns. Compare retention times in HPLC with authentic standards. For trace impurities, employ LC-MS/MS with electrospray ionization (ESI) to identify byproduct structures .

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : The methoxy and methyl groups influence stability. Conduct accelerated degradation studies: expose to UV light (λ = 365 nm) or H₂O₂ (3% v/v) and analyze degradation products via GC-MS. Computational modeling (DFT) of bond dissociation energies (BDEs) for methoxy C–O bonds predicts susceptibility to oxidation .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., cytochrome P450). Optimize substituent positions via QSAR models, prioritizing electron-donating groups (e.g., -OH, -NH₂) at the 3' position. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies address conflicting bioactivity results across cell-based assays?

  • Methodological Answer : Variability may stem from cell line specificity or metabolite interference. Standardize assays using isogenic cell lines and include metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450). Quantify intracellular concentrations via LC-MS to correlate bioactivity with bioavailability .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (H315/H319). Store in airtight containers, away from oxidizers. For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How should researchers mitigate air-surface interactions affecting compound stability?

  • Methodological Answer : Conduct stability tests in controlled environments (humidity: 40–60%, temperature: 25°C). Use quartz crystal microbalance (QCM) to monitor adsorption on silica or polymer surfaces. Store samples under nitrogen or argon to prevent oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.